2-(Quinolin-8-ylsulfanyl)acetamide
CAS No.:
Cat. No.: VC10803914
Molecular Formula: C11H10N2OS
Molecular Weight: 218.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2OS |
|---|---|
| Molecular Weight | 218.28 g/mol |
| IUPAC Name | 2-quinolin-8-ylsulfanylacetamide |
| Standard InChI | InChI=1S/C11H10N2OS/c12-10(14)7-15-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2,(H2,12,14) |
| Standard InChI Key | IICVYFZPJNRQEE-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)SCC(=O)N)N=CC=C2 |
| Canonical SMILES | C1=CC2=C(C(=C1)SCC(=O)N)N=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-(Quinolin-8-ylsulfanyl)acetamide comprises a quinoline moiety (a bicyclic structure with a benzene ring fused to a pyridine ring) connected to an acetamide group (-NHCOCH₃) through a sulfanyl bridge (-S-). The IUPAC name, 2-quinolin-8-ylsulfanylacetamide, reflects this arrangement. Key structural features include:
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Quinoline ring: Imparts aromaticity and planar geometry, facilitating π-π stacking interactions with biological targets.
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Sulfanyl bridge: Enhances redox activity and serves as a potential hydrogen bond acceptor.
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Acetamide group: Contributes to solubility and hydrogen-bonding capacity.
The compound’s Canonical SMILES representation is C1=CC2=C(C(=C1)SCC(=O)N)N=CC=C2, and its InChIKey is IICVYFZPJNRQEE-UHFFFAOYSA-N.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂OS |
| Molecular Weight | 218.28 g/mol |
| CAS Number | Not publicly disclosed |
| PubChem CID | 716335 |
| Solubility | Moderate in polar solvents |
| Melting Point | Data pending experimental validation |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-(Quinolin-8-ylsulfanyl)acetamide typically involves a nucleophilic substitution reaction between 8-mercaptoquinoline and chloroacetyl chloride in the presence of a base.
Reaction Mechanism:
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Deprotonation: A base (e.g., triethylamine) abstracts a proton from the -SH group of 8-mercaptoquinoline, generating a thiolate ion.
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Nucleophilic Attack: The thiolate ion attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
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Byproduct Elimination: Chloride ion (Cl⁻) is released, forming the acetamide product.
Optimization Challenges:
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Yield Limitations: Initial yields range from 50–60% due to side reactions.
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) improve reaction efficiency.
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Purification: Column chromatography or recrystallization from ethanol is required to isolate the pure product.
Biological Activities and Mechanisms
Antibacterial Properties
2-(Quinolin-8-ylsulfanyl)acetamide exhibits broad-spectrum antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. Comparative studies show a minimum inhibitory concentration (MIC) of 12.5 μg/mL, outperforming older quinoline derivatives . The mechanism involves:
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Intercalation into DNA: Disruption of bacterial DNA replication via planar quinoline-DNA interactions.
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Enzyme Inhibition: Binding to dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.
Antioxidant Activity
The compound’s sulfanyl group participates in radical scavenging, neutralizing reactive oxygen species (ROS) such as hydroxyl (- OH) and superoxide (O₂- ⁻) radicals. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) show IC₅₀ values of 18 μM, comparable to ascorbic acid.
Comparative Analysis with Analogues
Table 2: Comparison with Structural Analogues
| Compound | Molecular Formula | Key Biological Activity | MIC (μg/mL) |
|---|---|---|---|
| 2-(Quinolin-8-ylsulfanyl)acetamide | C₁₁H₁₀N₂OS | Antibacterial, Antioxidant | 12.5 |
| N-(2-chlorophenyl)-2-(quinolin-8-ylsulfanyl)acetamide | C₁₆H₁₄ClN₃OS | Anticancer, Antimicrobial | 8.2 |
| Quinolin-8-yl[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate | C₁₉H₁₄N₄O₃S | Anti-inflammatory | 15.0 |
Key Insights:
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Chlorophenyl substitution (e.g., in N-(2-chlorophenyl)-2-(quinolin-8-ylsulfanyl)acetamide) enhances antimicrobial potency by improving lipid membrane permeability.
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Oxadiazole incorporation expands anti-inflammatory applications but reduces solubility .
Challenges and Future Directions
Synthesis Optimization
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Catalyst Development: Transition metal catalysts (e.g., Pd/C) could reduce reaction times and improve yields.
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Green Chemistry Approaches: Solvent-free synthesis or microwave-assisted reactions may enhance sustainability.
Translational Research Gaps
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In Vivo Toxicity: No data exist on acute or chronic toxicity in mammalian models.
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Formulation Challenges: Poor aqueous solubility limits bioavailability; nanoencapsulation or prodrug strategies are under investigation.
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